ethyl 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
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Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a chromene group, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring . It also contains an ethoxy group, which is an alkyl group derived from ethane (C2H6) by removing one hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring system, along with an ester functional group and an ethoxy group . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions such as hydrolysis, reduction, and transesterification . The chromene ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors influencing its properties could include its molecular weight, the presence and position of functional groups, and the overall shape of the molecule .Scientific Research Applications
Highly Oxygenated Antioxidative Derivatives
A study highlighted the isolation of a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia, demonstrating significant anti-inflammatory and antioxidative activities. This compound, characterized by a highly oxygenated carbon skeleton, showed promising results in pro-inflammatory cyclooxygenase and 5-lipoxygenase inhibitory assays, indicating a safer profile than synthetic NSAIDs like aspirin and ibuprofen. Its antioxidative activity was notably higher compared to α-tocopherol, suggesting potential for therapeutic applications (Makkar & Chakraborty, 2018).
Synthetic Methodologies
Research on L-proline-catalyzed three-component domino annulation provided a method for the regio- and diastereoselective synthesis of thienothiopyran derivatives, indicating a one-pot domino sequence that efficiently creates multiple stereocenters and C-C bonds. This process underscores the versatility of ethyl 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate derivatives in synthesizing complex organic structures (Indumathi, Perumal, & Menéndez, 2010).
Crystal Structure Analysis
A specific study focused on the synthesis and crystal structure analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, contributing to our understanding of intermolecular interactions within such compounds. The work detailed the crystal packing and Hirshfeld surface analysis, providing insights into the molecular arrangement and potential implications for material science applications (Jyothi et al., 2017).
Antimicrobial Activities
Another area of interest is the synthesis of thiazole substituted coumarins with antimicrobial activities. Starting from derivatives of ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, researchers developed compounds with notable antibacterial and antifungal properties, highlighting the potential of such derivatives in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Antioxidant Potential
Additionally, substituted aryl meroterpenoids derived from the red seaweed Hypnea musciformis were characterized for their potential as antioxidants. These compounds exhibited activities comparable or superior to commercial antioxidants, suggesting their applicability in pharmaceutical and food industries as natural antioxidative agents (Chakraborty et al., 2016).
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it has biological activity, it could be studied for potential medicinal uses. Alternatively, if it has unique chemical reactivity, it could be studied in the context of synthetic chemistry .
Mechanism of Action
Target of Action
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications including plasticizers, resins, and pharmaceuticals due to their versatile chemical properties .
Mode of Action
As an ester, this compound could potentially undergo hydrolysis in the presence of an acid, base, or an enzyme known as esterase, resulting in the production of an alcohol and an acid .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its specific structure and the organism it’s administered to. Generally, esters can be absorbed in the gastrointestinal tract and they can be metabolized in the liver by esterases .
Action Environment
The stability and efficacy of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, esters generally hydrolyze faster under acidic or basic conditions .
Properties
IUPAC Name |
ethyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-4-25-17-8-6-7-9-18(17)29-22-14(3)28-19-12-15(10-11-16(19)21(22)24)27-13-20(23)26-5-2/h6-12H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOFLRDETQVSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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